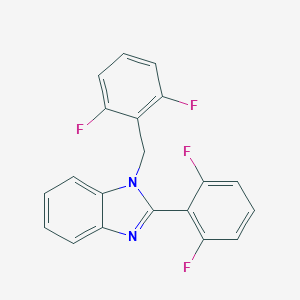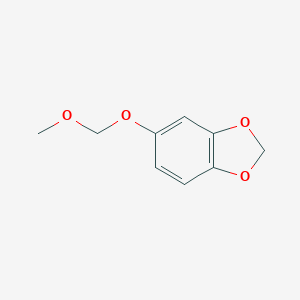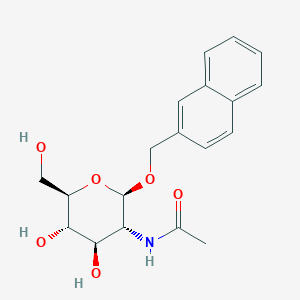
2,5-二氟-4-硝基苯胺
概述
描述
Synthesis Analysis
The synthesis of nitroaniline derivatives can be complex, involving multiple steps such as oxidation, etherification, reduction, alkylation, and further oxidation. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene is described, achieving a total yield of 75%. This process is characterized as convenient and feasible, suggesting that similar methods could potentially be applied to the synthesis of 2,5-Difluoro-4-nitroaniline with appropriate modifications to account for the presence of fluorine atoms .
Molecular Structure Analysis
While the molecular structure of 2,5-Difluoro-4-nitroaniline is not specifically addressed, the structure of a related compound, 2-methyl-4-nitroaniline, is detailed. In a crystalline complex, 2-methyl-4-nitroaniline interacts with nucleoside molecules, forming stacks above and below guanine-cytosine pairs in a duplex structure. This indicates that nitroaniline molecules can participate in stacking interactions with other aromatic systems, which could be relevant for understanding the molecular interactions of 2,5-Difluoro-4-nitroaniline .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Difluoro-4-nitroaniline are not described in the provided papers. Nonetheless, nitroaniline compounds typically exhibit properties that are influenced by their molecular structure, such as melting points, solubility, and reactivity. The presence of electron-withdrawing groups like nitro and fluorine would affect these properties, potentially making 2,5-Difluoro-4-nitroaniline more reactive or altering its solubility in various solvents.
科学研究应用
2,5-Difluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4F2N2O2 . It is used in various fields of research and has several potential applications:
-
Organic Synthesis and Dye Production
-
Pharmaceuticals and Pesticides
-
Semiconducting Single-Walled Carbon Nanotubes
-
Anesthetics
-
Surfactants
-
Reagents for Chemical Synthesis
-
Production of Benzotriazoles
-
Preparation of 2-Chloro-5,6-difluorobenzimidazole
-
Preparation of 1-(4,5-difluoro-2-nitrophenyl)pyrene
-
Preparation of 5-Ethoxy-6-fluorobenzofuroxan
安全和危害
2,5-Difluoro-4-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .
属性
IUPAC Name |
2,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGCVMFSJQOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284589 | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-nitroaniline | |
CAS RN |
1542-36-5 | |
| Record name | 1542-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)






